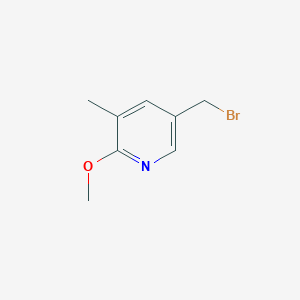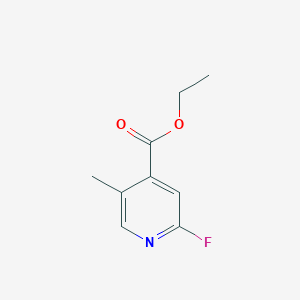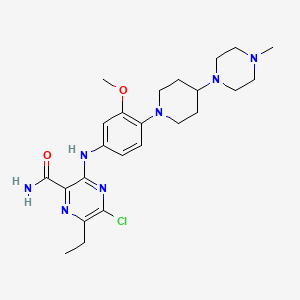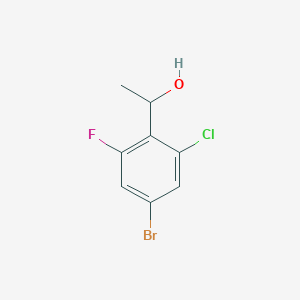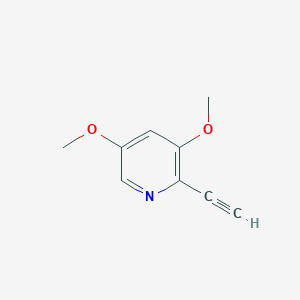![molecular formula C13H9NO2 B12959952 Benzo[f]quinoline-1,3(2H,4H)-dione](/img/structure/B12959952.png)
Benzo[f]quinoline-1,3(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[f]quinoline-1,3(2H,4H)-dione is a heterocyclic compound that belongs to the class of benzoquinolines. These compounds are known for their extended π-π conjugation, which makes them of interest in various fields such as medicine, opto-electronics, and agriculture . This compound is particularly notable for its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
The synthesis of benzo[f]quinoline-1,3(2H,4H)-dione can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzyl alcohols with secondary alcohols under visible-light-mediated oxidative conditions . Another method includes the Friedländer synthesis, which utilizes substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Industrial production methods often focus on greener and more sustainable processes, such as using microwave irradiation or ionic liquids to avoid hazardous acids or bases .
Chemical Reactions Analysis
Benzo[f]quinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized using visible-light-mediated oxidative cyclization.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Cycloaddition: The compound can participate in [3+2] dipolar cycloaddition reactions to form various derivatives.
Scientific Research Applications
Benzo[f]quinoline-1,3(2H,4H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzo[f]quinoline-1,3(2H,4H)-dione involves its interaction with various molecular targets. In the case of its anticancer activity, the compound can intercalate into DNA, disrupting the replication process and leading to cell death . It also inhibits specific enzymes involved in cell proliferation, such as topoisomerases . The antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Benzo[f]quinoline-1,3(2H,4H)-dione can be compared with other similar compounds, such as:
Benzo[h]quinoline: Known for its antibacterial and antioxidant activities.
Benzo[c]acridine: Exhibits wound healing and anticancer properties.
Benzo[g]quinoline: Used in the synthesis of more complex polycyclic systems with potential pharmacological applications.
Properties
Molecular Formula |
C13H9NO2 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
4H-benzo[f]quinoline-1,3-dione |
InChI |
InChI=1S/C13H9NO2/c15-11-7-12(16)14-10-6-5-8-3-1-2-4-9(8)13(10)11/h1-6H,7H2,(H,14,16) |
InChI Key |
MWAVKWBFWCFOBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C=CC3=CC=CC=C32)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


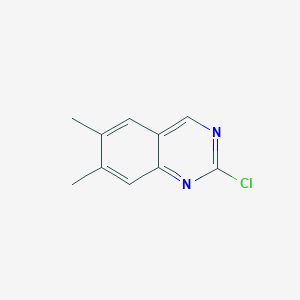
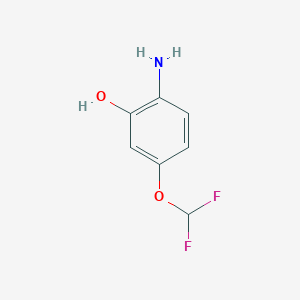
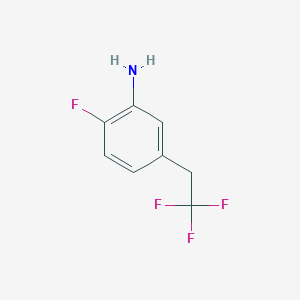
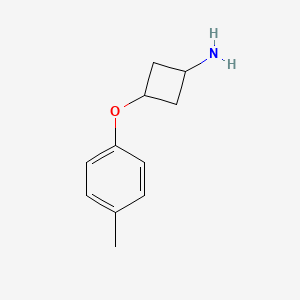
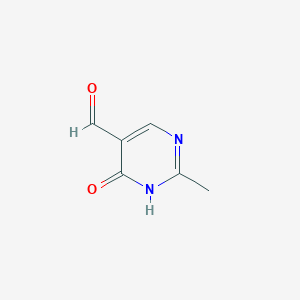
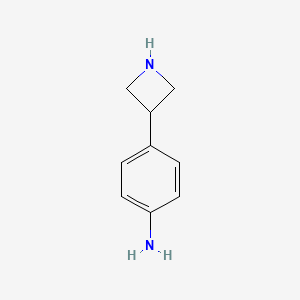
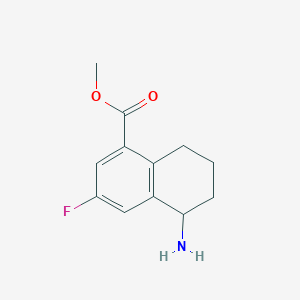

![7-(Chloromethyl)-6-(4-chlorophenyl)spiro[3.5]non-6-ene](/img/structure/B12959928.png)
